Cas no 4771-10-2 (1-(5-nitro-1H-indol-3-yl)-Ethanone)

1-(5-nitro-1H-indol-3-yl)-Ethanone structure
4771-10-2 structure
Product name:1-(5-nitro-1H-indol-3-yl)-Ethanone
CAS No:4771-10-2
MF:C10H8N2O3
MW:204.18212
CID:332732
PubChem ID:20900

1-(5-nitro-1H-indol-3-yl)-Ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-nitro-1H-indol-3-yl)-Ethanone
    • 1-(5-nitro-1H-indol-3-yl)ethanone
    • Ethanone,1-(5-nitro-1H-indol-3-yl)-
    • 1-(5-nitro-1H-indol-3-yl)ethan-1-one
    • 1-(5-nitro-indol-3-yl)-ethanone
    • 3-Acetyl-5-nitroindol
    • 3-Acetyl-5-nitroindole
    • AC1Q1JZP
    • BRN 1533870
    • INDOLE, 3-ACETYL-5-NITRO-
    • Methyl-5-nitroindol-3-yl-keton
    • NSC60432
    • T6531461
    • 5-21-08-00301 (Beilstein Handbook Reference)
    • DTXSID10197258
    • NSC 60432
    • Z382706814
    • 3-Acetyl-5-nitro-1H-indole
    • MKWCZAGQLZTPIE-UHFFFAOYSA-N
    • NSC-60432
    • 4771-10-2
    • CS-0251081
    • EN300-53495
    • AKOS008126044
    • SCHEMBL5213756
    • MDL: MFCD01719263
    • Inchi: InChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-3-2-7(12(14)15)4-8(9)10/h2-5,11H,1H3
    • InChI Key: MKWCZAGQLZTPIE-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 204.05354
  • Monoisotopic Mass: 204.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.7Ų
  • XLogP3: 1.9

Experimental Properties

  • PSA: 76
  • LogP: 2.80190

1-(5-nitro-1H-indol-3-yl)-Ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1301415-1g
1-(5-Nitro-1H-indol-3-yl)-ethanone
4771-10-2 95%
1g
$780 2024-07-28
1PlusChem
1P019XES-10g
1-(5-nitro-1H-indol-3-yl)ethan-1-one
4771-10-2 95%
10g
$3323.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321751-2.5g
1-(5-Nitro-1h-indol-3-yl)ethan-1-one
4771-10-2 98%
2.5g
¥11896.00 2024-05-12
A2B Chem LLC
AV42020-500mg
1-(5-nitro-1H-indol-3-yl)ethan-1-one
4771-10-2 95%
500mg
$541.00 2024-04-20
1PlusChem
1P019XES-100mg
1-(5-nitro-1H-indol-3-yl)ethan-1-one
4771-10-2 95%
100mg
$297.00 2025-03-04
A2B Chem LLC
AV42020-10g
1-(5-nitro-1H-indol-3-yl)ethan-1-one
4771-10-2 95%
10g
$2812.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321751-250mg
1-(5-Nitro-1h-indol-3-yl)ethan-1-one
4771-10-2 98%
250mg
¥2808.00 2024-05-12
Enamine
EN300-53495-0.25g
1-(5-nitro-1H-indol-3-yl)ethan-1-one
4771-10-2 95.0%
0.25g
$289.0 2025-03-21
Enamine
EN300-53495-10.0g
1-(5-nitro-1H-indol-3-yl)ethan-1-one
4771-10-2 95.0%
10.0g
$2638.0 2025-03-21
Enamine
EN300-53495-0.1g
1-(5-nitro-1H-indol-3-yl)ethan-1-one
4771-10-2 95.0%
0.1g
$202.0 2025-03-21

1-(5-nitro-1H-indol-3-yl)-Ethanone Related Literature

Additional information on 1-(5-nitro-1H-indol-3-yl)-Ethanone

Introduction to 1-(5-Nitro-1H-Indol-3-yl)-Ethanone (CAS No. 4771-10-2)

CAS Number is a unique identifier assigned to chemical substances by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. For the compound 1-(5-Nitro-1H-Indol-3-yl)-Ethanone, its CAS registry number is 4771-10-2. This identification ensures that the compound can be uniquely referenced in various scientific databases and publications.

The chemical name 1-(5-Nitro-1H-Indol-3-yl)-Ethanone indicates a ketone derivative of indole. The structure consists of an indole ring system substituted at the 5-position with a nitro group and at the 3-position with an ethanone moiety. This substitution pattern makes it a unique compound within the class of indole derivatives, which are known for their diverse biological activities.

Indoles have been extensively studied in the field of natural products and s medicinal chemistry. The presence of the nitro group introduces additional electronic effects, potentially modulating the pharmacological profile of the molecule. Ethanone, being a simple ketone group, adds to the structural diversity of the compound, making it an interesting candidate for further research.

Recent studies have highlighted the potential of indole derivatives in various therapeutic areas, including cancer, antimicrobial, and neurodegenerative diseases. The nitro group's electron-withdrawing nature may enhance the compound's ability to interact with biological targets, such as enzymes or receptors.

The synthesis of 1-(5-Nitro-1H-Indol-3-yl)-Ethanone can be achieved through various methods. One common approach involves the coupling of indole derivatives with ketones, utilizing techniques such as the Stille coupling or Suzuki-Miyaura coupling. These reactions are highly efficient and provide a straightforward pathway to construct complex indole-based molecules.

In terms of biological activity, preliminary in vitro assays have shown that this compound exhibits antiproliferative effects on certain cancer cell lines. The exact mechanism of action remains under investigation, but it is hypothesized that the compound may target key signaling pathways involved in cancer progression.

The application of 1-(5-Nitro-1H-Indol-3-yl)-Ethanone extends beyond its potential as a therapeutic agent. Its structural features make it a valuable tool in drug discovery, particularly for the development of indole-based pharmaceuticals. Researchers are exploring its role in enzyme inhibition and receptor modulation, which could lead to novel treatments for various diseases.

Furthermore, the compound's stability and solubility profile make it an attractive candidate for preclinical studies. Its ability to cross cellular membranes and bind to target proteins with high affinity suggests that it has a favorable pharmacokinetic profile, which is essential for drug development.

In conclusion, 1-(5-Nitro-1H-Indol-3-yl)-Ethanone (CAS No. 4771-10-2) represents an intriguing compound with potential applications in biomedical research. Its unique structure, combined with the functional groups present, positions it as a promising candidate for further investigation in the fields of molecular biology, disease treatment, and pharmacology.

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